6-Azabicyclo[3.2.1]octane-2,7-dione
Description
Significance of Bridged Bicyclic Nitrogen Heterocycles in Contemporary Chemical Research
Bridged bicyclic nitrogen heterocycles are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery. rsc.orgnih.gov Their rigid, three-dimensional structures allow for the precise positioning of functional groups in space, which can lead to high-affinity and selective interactions with biological targets. nih.gov This structural rigidity often translates to improved pharmacokinetic profiles, including enhanced metabolic stability and reduced lipophilicity, when incorporated into drug candidates. colab.ws
Nitrogen-containing heterocycles are a cornerstone of pharmaceuticals, with analysis of FDA-approved drugs revealing that a majority of unique small-molecule drugs contain at least one nitrogen heterocycle. rsc.orgnih.govacs.org The prevalence of these structures is attributed to their ability to form key hydrogen bonds with biological macromolecules like proteins and nucleic acids, a fundamental aspect of their mechanism of action. rsc.orgnih.gov Bridged systems, in particular, are found in a number of natural products with potent biological activities and have been the focus of numerous synthetic efforts. nih.govrsc.org The 6-azabicyclo[3.2.1]octane core, for instance, is a key structural unit in various natural and synthetic compounds with therapeutic potential. nih.govwhiterose.ac.uk
Structural Characteristics and Nomenclature of the 6-Azabicyclo[3.2.1]octane Core
The 6-azabicyclo[3.2.1]octane scaffold is a bicyclic compound containing a nitrogen atom at the 6-position. whiterose.ac.ukchemicalbook.com The nomenclature of bicyclic compounds follows the International Union of Pure and Applied Chemistry (IUPAC) system. The term "bicyclo" indicates the presence of two rings that share two or more common atoms, known as bridgehead atoms. vedantu.comchemistrysteps.com
The numbers in the brackets, [3.2.1], describe the lengths of the three bridges connecting the two bridgehead carbons. vedantu.comyoutube.com In the case of the 6-azabicyclo[3.2.1]octane system, the bridges are composed of three, two, and one carbon atom(s), respectively. The numbering of the bicyclic system begins at one of the bridgehead carbons and proceeds along the longest path to the second bridgehead carbon, then continues along the next longest path, and finally along the shortest path. vedantu.comchemistrysteps.com The "6-aza" prefix indicates that a carbon atom at the 6-position in the bicyclo[3.2.1]octane framework has been replaced by a nitrogen atom.
The specific compound of interest, 6-Azabicyclo[3.2.1]octane-2,7-dione, features two carbonyl groups (ketones) at positions 2 and 7 of the bicyclic scaffold.
| Feature | Description |
|---|---|
| Core Scaffold | 6-Azabicyclo[3.2.1]octane |
| Compound Name | This compound |
| Functional Groups | Two ketone (dione) groups at positions 2 and 7 |
Historical Context of Bicyclo[3.2.1]octane Scaffold Construction Methodologies
The construction of the bicyclo[3.2.1]octane skeleton has been a long-standing area of interest in organic synthesis. A variety of synthetic strategies have been developed over the years to access this important structural motif. Early methods often relied on rearrangement reactions or intramolecular cyclizations of appropriately functionalized monocyclic precursors.
More contemporary approaches have focused on developing more efficient and stereoselective methods. These include intramolecular Michael additions, Diels-Alder reactions, and various organocatalytic domino reactions. nih.gov For instance, the intramolecular Diels-Alder reaction of a trimethylsilylether derivative has been used to form the bicyclo[3.2.1]octane framework. nih.gov Additionally, domino Michael-Henry reactions have been employed to create enantioenriched bicyclo[3.2.1]octan-2-ones. nih.gov
The synthesis of the parent bicyclo[3.2.1]octan-3-one has been achieved through a multi-step sequence involving the hydrolysis of 3-chlorobicyclo[3.2.1]oct-2-ene. orgsyn.org The ent-kauranoids, a class of natural products, feature a 6-6-fused bicyclo[3.2.1]octane framework, and their synthesis has driven the development of innovative synthetic strategies. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
6-azabicyclo[3.2.1]octane-2,7-dione |
InChI |
InChI=1S/C7H9NO2/c9-6-2-1-4-3-5(6)7(10)8-4/h4-5H,1-3H2,(H,8,10) |
InChI Key |
SXUUIKNYCYOWKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2CC1NC2=O |
Origin of Product |
United States |
Mechanistic Investigations of 6 Azabicyclo 3.2.1 Octane 2,7 Dione Formation and Transformations
Elucidation of Detailed Reaction Mechanisms in Cyclization Processes
The formation of 6-azabicyclo[3.2.1]octane-2,7-dione can be achieved through an intramolecular cyclization process, a key example of which involves a Curtius rearrangement of 4-oxocyclohexanecarboxylic acid. This transformation provides a direct route to the bicyclic dione (B5365651) structure.
The reaction commences with the conversion of the carboxylic acid to an acyl azide (B81097). This is typically achieved using reagents such as diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine. The resulting acyl azide is a crucial intermediate that, upon heating, undergoes the Curtius rearrangement. e3s-conferences.org This rearrangement is characterized by the loss of nitrogen gas (N₂) and the migration of the alkyl group to the nitrogen atom, forming an isocyanate intermediate. chemrxiv.org
A critical step in the formation of this compound is the intramolecular trapping of the newly formed isocyanate. The ketone carbonyl group present in the cyclohexane (B81311) ring acts as an internal nucleophile. The lone pair of electrons on the carbonyl oxygen attacks the electrophilic carbon of the isocyanate. This intramolecular cyclization results in the formation of the bridged bicyclic imide, which is the this compound.
Recent research has provided strong evidence that the Curtius rearrangement is a concerted process, where the loss of nitrogen gas and the alkyl group migration occur simultaneously. chemrxiv.org This concerted mechanism is supported by both experimental observations, where byproducts from a discrete nitrene intermediate are absent, and by thermodynamic calculations. chemrxiv.org Gas-phase studies using tandem mass spectrometry and infrared ion spectroscopy have further corroborated the concerted nature of the N₂-loss, leading directly to the isocyanate product. nih.gov
Catalytic Effects and Ligand Influence on Bridged Azabicyclic Synthesis
While the direct catalytic synthesis of this compound is not extensively documented, the broader field of bridged azabicyclic synthesis offers insights into potential catalytic strategies. Research has shown that both Brønsted and Lewis acids can catalyze the Curtius rearrangement by coordinating to the acyl oxygen, thereby lowering the decomposition temperature required for isocyanate formation. chemrxiv.org
In the broader context of synthesizing 6-azabicyclo[3.2.1]octane scaffolds, various catalytic systems have been employed. For instance, the enantioselective synthesis of bridged- or fused-ring bicyclic ketones has been achieved through catalytic asymmetric Michael additions. nih.govkaist.ac.kr Furthermore, the synthesis of other bridged bicyclic systems has been accomplished using catalytic asymmetric intramolecular Diels-Alder reactions. acs.org These examples highlight the potential for developing catalytic methods for the synthesis of this compound, where a chiral catalyst could influence the stereochemical outcome of the cyclization.
The influence of ligands is paramount in achieving high enantioselectivity in catalytic reactions. In related syntheses of bridged bicyclic compounds, the choice of chiral ligands, often in conjunction with a metal catalyst, dictates the stereochemistry of the final product. While specific ligand effects on the formation of the 2,7-dione are yet to be detailed, the principles from analogous systems suggest that careful selection of ligands could control the facial selectivity of the intramolecular attack, leading to enantioenriched products.
Stereoelectronic Control and Substrate Directivity in Reaction Outcomes
The stereochemical outcome of the intramolecular cyclization to form this compound is governed by stereoelectronic effects. The Curtius rearrangement itself proceeds with complete retention of configuration at the migrating carbon center. e3s-conferences.org This means that the stereochemistry of the starting 4-oxocyclohexanecarboxylic acid will be transferred to the final bicyclic product.
The intramolecular nucleophilic attack of the ketone carbonyl on the isocyanate is subject to stereoelectronic control. The trajectory of the nucleophilic attack is crucial in determining the geometry of the transition state and, consequently, the stereochemistry of the bridged system. The relative orientation of the ketone and the isocyanate group on the cyclohexane ring will dictate the feasibility of the cyclization and the conformation of the resulting bicyclic product.
Substrate directivity plays a significant role in the outcome of the reaction. For instance, in the intramolecular aldol (B89426) cyclization of related C-(4-ulopyranosyl)-2'-oxoalkanes, steric hindrance from an additional methyl group was found to completely inhibit the formation of an 8-oxabicyclo[3.2.1]octanone system. nih.gov Instead, an alternative reaction pathway was observed. nih.gov This highlights how subtle changes in the substrate structure can dramatically alter the reaction course. In the context of this compound formation, the substitution pattern on the cyclohexane ring would be expected to influence the rate and stereoselectivity of the cyclization.
Characterization of Reaction Intermediates and Transition States
The direct experimental characterization of reaction intermediates and transition states in the formation of this compound is challenging due to their transient nature. However, a combination of spectroscopic techniques and computational studies on related systems provides valuable insights.
The key intermediate in the reaction is the acyl azide, which can be characterized by spectroscopic methods such as infrared (IR) spectroscopy, where it exhibits a characteristic azide stretch. The subsequent isocyanate intermediate also has a distinct IR absorption band. While the direct observation of the isocyanate in this specific intramolecular reaction may be difficult, its formation is inferred from the final product and the well-established mechanism of the Curtius rearrangement. e3s-conferences.orgchemrxiv.org
Computational chemistry has become an invaluable tool for studying reaction mechanisms and characterizing transition states. e3s-conferences.org For the Curtius rearrangement, computational studies have supported a concerted mechanism over a stepwise process involving a nitrene intermediate. chemrxiv.org Density functional theory (DFT) calculations can be used to model the transition state of the intramolecular cyclization step, providing information on the geometry and energy of this critical point in the reaction coordinate. Such calculations can help to rationalize the observed stereoselectivity and predict the feasibility of different reaction pathways. e3s-conferences.org For instance, computational studies on the intramolecular cyclization of azido-isocyanides have helped to elucidate the reaction mechanism and identify key intermediates.
While direct spectroscopic evidence for the transition state is not attainable, techniques like kinetic isotope effect studies can provide indirect evidence about its structure. The combination of experimental data and computational modeling offers a powerful approach to understanding the detailed mechanistic landscape of this compound formation.
Derivatization and Functionalization Strategies for the 6 Azabicyclo 3.2.1 Octane 2,7 Dione Core
Modifications at the Bridgehead Nitrogen Atom (N-Substitution Effects)
The nature of the substituent on the bridgehead nitrogen atom (N-6) plays a critical role in the synthesis and subsequent reactivity of the 6-azabicyclo[3.2.1]octane core. The choice of the nitrogen protecting group can dictate the success of key cyclization reactions that form the bicyclic framework.
Research into the synthesis of 6-azabicyclo[3.2.1]octanes via the intramolecular cyclization of aziridines has highlighted the profound influence of the N-substituent. nih.gov A study by Pulipaka and Bergmeier demonstrated that the choice of activating group on the aziridine (B145994) nitrogen is crucial for the desired cyclization to occur. nih.gov They found that while aziridines with N-diphenylphosphinyl or N-H substituents participate in the initial ring-opening, they fail to cyclize to the desired 6-azabicyclo[3.2.1]octane system. In contrast, employing a nosyl (2-nitrobenzenesulfonyl) group on the aziridine nitrogen efficiently promotes the cyclization to furnish the bicyclic scaffold. nih.gov This nosyl group can be readily deprotected, allowing for further functionalization at the nitrogen atom.
Another powerful strategy that underscores the importance of the N-substituent is the semipinacol rearrangement of fused β-lactam diols. nih.govacs.orgnih.gov This rearrangement proceeds with exclusive migration of the N-acyl group, leading to the formation of keto-bridged bicyclic amides, specifically a 7,8-dioxo-6-azabicyclo[3.2.1]octane core. nih.govacs.orgworktribe.com This transformation not only builds the bicyclic system but also directly installs two carbonyl groups, with the N-acyl group being integral to the reaction mechanism. soton.ac.uk The nature of this acyl group can be varied, influencing the properties of the final product and offering a handle for further synthetic modifications.
Table 1: Effect of N-Substitution on 6-Azabicyclo[3.2.1]octane Synthesis
| N-Substituent | Synthetic Strategy | Outcome | Reference |
|---|---|---|---|
| Nosyl (Ns) | Aziridine Cyclization | Efficient formation of the bicyclic system | nih.gov |
| Diphenylphosphinyl (P(O)Ph₂) | Aziridine Cyclization | No desired bicyclic product formed | nih.gov |
| Hydrogen (H) | Aziridine Cyclization | No desired bicyclic product formed | nih.gov |
Selective Functionalization of the Dicarbonyl Moiety
The 6-azabicyclo[3.2.1]octane-2,7-dione scaffold possesses two distinct carbonyl groups that offer multiple sites for functionalization. The ability to selectively manipulate these ketones is crucial for creating diverse and complex derivatives. Preliminary investigations into the chemo- and stereoselective manipulation of the two carbonyl groups in a related 7,8-dioxo-6-azabicyclo[3.2.1]octane system have been reported. nih.govworktribe.com The principles derived from this work are directly applicable to the 2,7-dione isomer.
The inherent structural differences between the C-2 and C-7 carbonyl groups, such as steric accessibility and electronic environment, can be exploited for selective reactions. For instance, one ketone might be more sterically hindered than the other, allowing a bulky reducing agent to selectively reduce the more accessible carbonyl. Conversely, chelation-controlled reactions could favor functionalization of the ketone closer to the nitrogen atom or another coordinating functional group.
Methods for such selective functionalizations could include:
Selective Reduction: Using sterically demanding reducing agents (e.g., L-Selectride®) or enzyme-catalyzed reductions to achieve reduction of one ketone over the other.
Protection/Deprotection Sequences: Selective formation of a ketal at the more reactive carbonyl, allowing the second ketone to be manipulated, followed by deprotection.
Enolate Formation: Regioselective generation of an enolate at either the C-2 or C-7 position, followed by reaction with an electrophile, would allow for the introduction of substituents alpha to the carbonyls.
These strategies enable the conversion of the dione (B5365651) into a variety of functional groups, such as keto-alcohols, diols with defined stereochemistry, or mono- and di-substituted amines after reductive amination.
Regioselective and Stereoselective Functional Group Interconversions
The rigid conformation of the 6-azabicyclo[3.2.1]octane scaffold allows for a high degree of regio- and stereocontrol in functional group interconversions. A key example is the stereoselective reduction of a single ketone on the scaffold, such as in 6-azabicyclo[3.2.1]octan-3-one.
Research has demonstrated that the reduction of the C-3 ketone can be controlled to yield either the corresponding 3α-ol or 3β-ol with high selectivity. rsc.orgrsc.orgrsc.org The choice of reducing agent and reaction conditions determines the facial selectivity of the hydride attack on the carbonyl. For example, specific reagents can be chosen to favor attack from the more or less sterically hindered face of the ketone, leading to the desired alcohol isomer. rsc.org More recently, enzymatic methods have also been employed for these transformations. Ene reductases (EREDs) have been used to synthesize 6-azabicyclo[3.2.1]octan-3-one derivatives, which can then be selectively converted to the corresponding 3α-alcohols using either chemical catalysis with L-Selectride or enzymatic reduction. nih.govillinois.edu
These stereochemically defined alcohols can then serve as precursors for further modifications, such as inversion of stereochemistry via a Mitsunobu reaction or conversion to other functional groups, all while maintaining the stereochemical integrity of the bicyclic core. nih.gov The ability to reliably produce specific stereoisomers is critical for structure-activity relationship (SAR) studies in drug discovery.
Table 2: Stereoselective Reduction of 6-Substituted-6-azabicyclo[3.2.1]octan-3-one
| Reagent/Method | Product | Stereoselectivity | Reference |
|---|---|---|---|
| Various chemical reducing agents | 6-substituted-6-azabicyclo[3.2.1]octan-3α-ol | Method-dependent | rsc.orgrsc.org |
| Various chemical reducing agents | 6-substituted-6-azabicyclo[3.2.1]octan-3β-ol | Method-dependent | rsc.orgrsc.org |
| L-Selectride | 6-phenyl-6-azabicyclo[3.2.1]octan-3α-ol | Selective for α-isomer | illinois.edu |
Incorporation of Fluorine and Other Heteroatoms for Scaffold Modification
Modifying the 6-azabicyclo[3.2.1]octane scaffold by incorporating fluorine or other heteroatoms is a powerful strategy to modulate the physicochemical and pharmacological properties of the resulting molecules. Fluorine, in particular, can enhance metabolic stability, binding affinity, and membrane permeability.
The synthesis of fluorinated analogues can be achieved through various methods. Deoxofluorination of a corresponding bicyclic keto ester using reagents like diethylaminosulfur trifluoride (DAST) can install a gem-difluoro group. researchgate.net Prins-type fluorination cyclizations are another modern approach to creating fluorinated heterocyclic systems like fluoropiperidines, with principles that could be adapted to the azabicyclo[3.2.1]octane system. beilstein-journals.org The availability of building blocks such as 3-fluoro-8-azabicyclo[3.2.1]octane further facilitates the exploration of fluorinated derivatives. bldpharm.com
Beyond fluorine, the carbon framework of the scaffold can be modified by replacing one or more carbon atoms with other heteroatoms, such as sulfur. The synthesis of 3-thia-8-azabicyclo[3.2.1]octane and 8-thiabicyclo[3.2.1]octane has been reported, creating novel thiomorpholine-like building blocks. thieme-connect.comthieme-connect.comnih.gov These thia-analogues exhibit unique chemical properties and biological activity profiles compared to their all-carbon counterparts, for instance showing potent and selective inhibition of the dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters. nih.gov The synthesis of these sulfur-containing scaffolds often starts from readily available materials and involves straightforward chemical transformations. thieme-connect.comnih.gov
Table 3: Examples of Heteroatom-Modified Azabicyclo[3.2.1]octane Scaffolds
| Scaffold | Modification | Synthetic Method | Reference |
|---|---|---|---|
| 6,6-Difluorobicyclo[3.2.0]heptane | Gem-difluorination | Deoxofluorination of keto ester with DAST | researchgate.net |
| 3-Fluoro-8-azabicyclo[3.2.1]octane | Fluorination | Not specified (available building block) | bldpharm.com |
| 3-Thia-8-azabicyclo[3.2.1]octane | Carbon -> Sulfur | Multi-step synthesis from simple starting materials | thieme-connect.com |
Development of Predictable Elaboration Vectors from the Bicyclic Scaffold
The rigid, three-dimensional nature of the 6-azabicyclo[3.2.1]octane (or normorphan) scaffold makes it an excellent template for developing predictable elaboration vectors for drug discovery. whiterose.ac.uk By precisely controlling the placement of functional groups on this rigid core, chemists can systematically explore the chemical space around a biological target.
Exit Vector Analysis (EVA) is a computational tool used to characterize the three-dimensional shape of medicinally relevant scaffolds. whiterose.ac.ukunipv.it Analysis of conformationally restricted bicyclic amines, including the 6-azabicyclo[3.2.1]octane system, has shown that these scaffolds can access previously untapped areas of chemical space. whiterose.ac.ukresearchgate.netresearchgate.net They provide a diverse set of functionalization vectors that project substituents into different regions of space compared to more flexible, monocyclic systems like piperidine (B6355638). whiterose.ac.ukrsc.org
The amine or amide at the N-6 position, combined with the various substitution patterns achievable through different synthetic routes, allows for a diverse set of "exit vectors" from the scaffold. whiterose.ac.uk These vectors represent the points from which substituents can be grown and their relative spatial orientation. By understanding and predicting these vectors, medicinal chemists can design libraries of compounds with high structural diversity, which is crucial for hit identification and lead optimization. nih.govchemrxiv.orgchemrxiv.orgbiosolveit.de The development of concepts like Exploited Vector Patterns (EVPs) provides a quantitative and objective way to describe this diversity, aiding in the selection of compounds for screening and the analysis of structure-activity relationships. nih.govchemrxiv.orgchemrxiv.org
This rational, vector-based approach to library design makes the this compound core and its derivatives highly valuable templates for creating novel, three-dimensionally diverse small molecules for pharmaceutical research. nih.gov
Strategic Utility of 6 Azabicyclo 3.2.1 Octane 2,7 Dione As a Synthetic Intermediate and Building Block
Applications in the Construction of Complex Polycyclic Architectures
6-Azabicyclo[3.2.1]octane-2,7-dione is a key precursor for the synthesis of more complex polycyclic systems. Its bridged bicyclic nature provides a rigid foundation upon which additional rings can be fused or appended, leading to intricate molecular architectures. For instance, synthetic strategies have been developed to transform this dione (B5365651) into advanced polycyclic amides, which are precursors for natural products like FR901483. thieme-connect.com The strategic placement of carbonyl groups in the dione allows for selective functionalization and ring-forming reactions. These transformations can lead to the creation of novel bridged and fused heterocyclic systems that are otherwise difficult to access. The inherent strain and defined stereochemistry of the bicyclic core influence the outcome of these reactions, often providing a high degree of stereocontrol in the formation of new stereocenters.
Design and Synthesis of 3-Dimensional Building Blocks for Chemical Libraries
The demand for three-dimensional (3D) molecular scaffolds in drug discovery has highlighted the importance of building blocks like this compound. Its non-planar structure offers a significant advantage over flat, aromatic systems by allowing for the exploration of a broader chemical space. whiterose.ac.ukresearchgate.net This is crucial for developing drug candidates with improved pharmacological profiles and novel modes of action.
The dione can be derivatized to introduce multiple points of diversity, creating a library of related compounds with varying substituents and stereochemistries. For example, a bifunctional normorphan building block featuring orthogonally reactive groups has been developed from a related normorphan skeleton. researchgate.netwhiterose.ac.uk This allows for sequential and controlled modifications, such as Suzuki-Miyaura cross-coupling reactions at one site and modifications at the nitrogen atom at another. researchgate.netwhiterose.ac.uk The resulting libraries of 3D molecules are valuable resources for high-throughput screening and the identification of new lead compounds in drug discovery programs. The rigid framework ensures that the appended functional groups are held in well-defined spatial orientations, which is critical for optimizing interactions with biological targets.
Role as a Precursor for Advanced Bridged Heterocyclic Scaffolds
This compound is a valuable starting material for the synthesis of a variety of advanced bridged heterocyclic scaffolds. The reactivity of the two carbonyl groups and the nitrogen atom can be exploited to construct novel ring systems with diverse biological activities. Intramolecular cyclization reactions, often catalyzed by transition metals, can be employed to form new carbon-carbon or carbon-heteroatom bonds, leading to the formation of more complex bridged systems. nih.gov
For example, copper-catalyzed enantioselective alkene carboamination reactions have been used to create 6-azabicyclo[3.2.1]octanes, demonstrating a method to form two new rings and two new stereocenters in a single transformation. nih.gov Furthermore, aza-Wacker cyclization has proven effective in producing various bridged bicyclic rings containing an α-tertiary amine, including the 6-azabicyclo[3.2.1]octane system. thieme-connect.com These methods provide access to a range of structurally diverse heterocyclic scaffolds that are of significant interest in medicinal chemistry due to their potential to mimic natural products and interact with biological targets in unique ways.
Utilization in the Total Synthesis of Bridged Alkaloid Analogs (e.g., Normorphan, Tropane (B1204802) and Homotropane Scaffolds)
The 6-azabicyclo[3.2.1]octane core is a key structural motif in a number of biologically active alkaloids, including normorphan, tropane, and homotropane analogs. whiterose.ac.ukd-nb.infobeilstein-journals.org Consequently, this compound and its derivatives are crucial intermediates in the total synthesis of these and related compounds. The synthesis of the normorphan scaffold, which is the core of various natural products and pharmacologically active compounds, often proceeds through intermediates structurally related to the dione. whiterose.ac.ukresearchgate.net
The tropane alkaloid skeleton, found in well-known compounds like cocaine and atropine, is characterized by the 8-azabicyclo[3.2.1]octane system, a close relative of the 6-azabicyclo[3.2.1]octane structure. nih.govrsc.org Synthetic strategies aimed at tropane and homotropane alkaloids can be adapted from methods used to construct the 6-azabicyclo[3.2.1]octane core. These syntheses often involve intramolecular Mannich reactions or other cyclization strategies to form the characteristic bicyclic system. mdpi.com The ability to stereoselectively synthesize these alkaloid analogs is of great importance for studying their structure-activity relationships and developing new therapeutic agents.
Stereochemical Control in the Synthesis of 6 Azabicyclo 3.2.1 Octane 2,7 Dione Derivatives
Enantioselective Synthetic Routes to Chiral 6-Azabicyclo[3.2.1]octanes
The development of enantioselective methods to access chiral 6-azabicyclo[3.2.1]octanes from achiral or racemic precursors is a significant area of research. These strategies often involve asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other.
One effective method is the copper(II)-catalyzed enantioselective intramolecular carboamination of N-sulfonyl-2-aryl-4-pentenamines. nih.gov This reaction forms two new rings and two new stereocenters in a single step. Using a chiral bis(oxazoline) (Box) ligand, specifically (R,R)-Ph-Box, complexed with Cu(OTf)₂, it is possible to produce 6-azabicyclo[3.2.1]octanes in moderate to good yields with excellent enantioselectivities. nih.gov The stereoselectivity is established during the initial cis-aminocupration step, where the chiral ligand environment dictates the facial selectivity of the alkene addition. nih.gov
Another powerful approach involves the desymmetrization of prochiral tropinone (B130398) derivatives, which possess an 8-azabicyclo[3.2.1]octane core, a closely related scaffold. Palladium-catalyzed asymmetric allylic alkylation has been used to introduce chirality with high enantiomeric excess (ee). ehu.es Similarly, enantioselective hydroboration of an O-protected 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene derivative using a stoichiometric chiral borane (B79455) ((–)-diisopinocampheylborane) achieves desymmetrization with excellent enantioselectivity. ehu.es
The synthesis of the natural product (–)-peduncularine, which contains the 6-azabicyclo[3.2.1]oct-3-ene core, has been achieved using a palladium-catalyzed asymmetric allylic sulfonamidation as the key enantioselective step. acs.org This transformation establishes the crucial stereocenter that guides the subsequent formation of the bicyclic system.
Table 1: Enantioselective Methods for Azabicyclo[3.2.1]octane Synthesis
| Method | Substrate | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Copper-Catalyzed Carboamination | N-mesyl-2,2-diphenylpenteneamine | Cu(OTf)₂ / (R,R)-Ph-Box | 6-Azabicyclo[3.2.1]octane | 67% | nih.gov |
| Palladium-Catalyzed Allylic Alkylation | Tropinone Derivative | [Pd(η³-C₃H₅)Cl]₂ / Chiral Ligand | 8-Azabicyclo[3.2.1]octane | 74-98% | ehu.es |
| Enantioselective Hydroboration | O-protected 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene | (–)-Diisopinocampheylborane | 8-Azabicyclo[3.2.1]octane | Excellent | ehu.es |
Diastereoselective Control in Bridged Ring Formation
Achieving diastereoselective control is crucial when forming the bridged bicyclic system, as multiple stereocenters are often generated simultaneously. The rigid nature of the forming rings often allows for predictable stereochemical outcomes based on minimizing steric interactions.
The aza-Prins cyclization offers a route to related oxa-azabicyclo[3.2.1]octane scaffolds with high diastereoselectivity. The reaction between (R)-2,3-Di-O-benzylglyceraldehyde and N-tosyl homoallylamine proceeds via an intramolecular nucleophilic attack to yield a single diastereomer of the 6-oxa-2-azabicyclo[3.2.1]octane product. nih.gov
Another strategy is the Brønsted acid-catalyzed [5+2] cycloaddition, which can construct the azabicyclo[3.2.1]octene skeleton with total control over regio- and stereochemistry. nih.gov These reactions exhibit excellent exo-selectivity, leading to the formation of four stereocenters, including a quaternary carbon, in a single, highly diastereoselective step. nih.gov
The choice of protecting group on the nitrogen atom can significantly influence the outcome of cyclization reactions. In the synthesis of 6-azabicyclo[3.2.1]octanes from aziridine (B145994) precursors, it was found that an N-nosyl group was essential for the desired cyclization to proceed efficiently, whereas N-diphenylphosphinyl and N-H variants failed to yield the bicyclic product. nih.gov This highlights the role of electronic and steric effects of the N-substituent in directing the reaction pathway. Furthermore, intramolecular aza-Michael additions have been shown to form the 6-azabicyclo[3.2.1]octane scaffold, where the stereochemical outcome is directed by the existing stereocenters in the acyclic precursor. researchgate.net
Application of Chiral Auxiliaries and Organocatalysis in Asymmetric Methodologies
Chiral auxiliaries are covalently attached to a substrate to direct a stereoselective reaction, after which they can be cleaved. For instance, (-)-8-phenylmenthol (B56881) has been employed as a chiral auxiliary in a photocycloaddition reaction to construct the homotropane scaffold with excellent stereoselectivity. ehu.es While not directly forming the 6-azabicyclo[3.2.1]octane core, this demonstrates the principle of using removable chiral groups to control stereochemistry in related systems.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. Organocatalytic methods, such as domino Michael-aldol reactions, have been applied to the synthesis of the bicyclo[3.2.1]octane framework. mdpi.com These reactions can create polysubstituted chiral bicyclic systems with good diastereoselectivities and enantioselectivities. mdpi.com
Biocatalysis, which utilizes enzymes, offers an exceptionally selective means of synthesis. Ene reductases (EREDs) have been used in an unprecedented intramolecular β-C-H functionalization to produce bridged bicyclic nitrogen heterocycles, including the 6-azabicyclo[3.2.1]octane scaffold. researchgate.net A one-pot chemoenzymatic cascade combining iridium photocatalysis with EREDs has been developed for the gram-scale synthesis of 6-azabicyclo[3.2.1]octan-3-one from simple precursors. researchgate.net This approach leverages the high selectivity of enzymes to achieve stereochemical control.
Analysis of Stereochemical Implications Arising from Bridged Bicyclic Geometry
The bridged bicyclic structure of 6-azabicyclo[3.2.1]octane imposes significant conformational rigidity. This rigidity is a key stereochemical implication, as it locks the relative positions of substituents, which is crucial for biological activity. For example, in a series of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides developed as enzyme inhibitors, the stereochemistry of substitution at the C3 position was found to be critical for inhibitory potency. acs.org An exo-configuration of a phenoxy group at C3 resulted in only modest micromolar efficacy, demonstrating that the specific spatial orientation dictated by the rigid scaffold is essential for molecular recognition. acs.org
The geometry of bridged systems is also governed by Bredt's Rule, which states that a double bond cannot be placed at a bridgehead carbon of a small ring system because it would introduce excessive ring strain (equivalent to a trans-double bond in a small ring). masterorganicchemistry.com This rule has profound implications for the synthesis and stability of unsaturated 6-azabicyclo[3.2.1]octane derivatives. For example, elimination reactions that might otherwise form a double bond at the C1 or C5 bridgehead positions are energetically disfavored. Synthetic strategies must therefore be designed to form C=C bonds at other positions (e.g., C2, C3, C4, C6, or C7) or as exocyclic double bonds, as seen in some natural products. acs.org This inherent structural constraint limits the possible isomers and dictates the feasible reaction pathways for introducing unsaturation.
Computational and Theoretical Studies of 6 Azabicyclo 3.2.1 Octane Systems
Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates
Density Functional Theory (DFT) has emerged as a powerful method for elucidating the mechanisms of complex organic reactions, and its application to the synthesis of 6-azabicyclo[3.2.1]octane systems has provided significant insights. DFT calculations are instrumental in mapping out reaction pathways, characterizing transition states, and identifying key intermediates that govern the formation of this bicyclic scaffold.
One notable application of DFT is in studying the regioselectivity of cyclization reactions. For instance, in the synthesis of aza-bridged perhydroazulene chimeras, DFT analysis was crucial in explaining the regioselectivity of intramolecular epoxide ring opening, highlighting the influence of a hydroxyl group's stereochemistry on the reaction outcome. bohrium.com Although initial DFT predictions were not in complete agreement with experimental results, refinement using the RI-MP2 method led to accurate predictions. bohrium.com
DFT has also been used to investigate the stereoselectivity of reactions. In an organocatalytic domino Michael-Henry reaction to form bicyclo[3.2.1]octane derivatives, DFT calculations of the transition states were performed to understand the origins of the observed high enantio- and diastereoselectivities. acs.org Similarly, in the reaction of 3-oxidopyraziniums with methyl acrylate (B77674), DFT studies were consistent with the experimental results regarding the regiochemistry of the cycloaddition and the stereochemistry of the resulting 3,8-diazabicyclo[3.2.1]octane. acs.org
Furthermore, DFT calculations have been employed to understand and predict the feasibility of novel reaction pathways. For example, in exploring the synthesis of bicyclic cyclobutane (B1203170) scaffolds through the contraction of azabicyclo derivatives, DFT was used to calculate the activation energy of the rate-determining step. acs.org These calculations revealed that while there was no direct correlation between the kinetic cost and the experimental yield for some derivatives, electronic effects, such as the charge of a substituted phenyl ring, played a significant role. acs.org
The table below summarizes key applications of DFT in studying reactions involving 6-azabicyclo[3.2.1]octane systems.
| Reaction Type | System Studied | Key Insights from DFT |
| Intramolecular Epoxide Ring Opening | Aza-bridged perhydroazulene synthesis | Explained regioselectivity based on hydroxyl group stereochemistry. bohrium.com |
| Domino Michael-Henry Reaction | Formation of bicyclic[3.2.1]octane derivatives | Elucidated the origin of high stereoselectivity. acs.org |
| 1,3-Dipolar Cycloaddition | Reaction of 3-oxidopyraziniums | Confirmed regiochemistry and stereochemistry of the product. acs.org |
| Ring Contraction | Synthesis of bicyclic cyclobutanes from azabicyclo derivatives | Calculated activation energies and identified influential electronic effects. acs.org |
| Intramolecular Michael Addition | Formation of bridged carbocyclic systems | A sulfonamide anion was found to be an effective nucleophile, leading to a 6-azabicyclo[3.2.1]octane. acs.org |
Conformational Analysis of the Bridged Bicyclic Ring System
The biological activity and chemical reactivity of 6-azabicyclo[3.2.1]octane derivatives are intrinsically linked to their three-dimensional structure. Conformational analysis of this bridged bicyclic ring system is therefore crucial for understanding its properties and for the rational design of new molecules.
The 6-azabicyclo[3.2.1]octane scaffold is characterized by a constrained geometry. The bicyclo[3.2.1]octane core typically adopts a chair-boat conformation to minimize steric strain. More specifically, studies on related 3-azabicyclo[3.2.1]octane systems have shown that the bicyclic moiety often exists in a chair-envelope conformation. researchgate.netresearchgate.net In these cases, the piperidine (B6355638) ring adopts a distorted chair conformation, while the pyrrolidine (B122466) ring takes on an envelope conformation. researchgate.net The puckering of the piperidine ring can be influenced by substituents; for instance, in some 3-methyl-3-azabicyclo[3.2.1]octan-8-ols, the chair conformation is puckered at C8 in the α-epimers and flattened at N3 in the β-epimers. researchgate.netresearchgate.net
Computational methods, particularly DFT, are frequently used to investigate the relative stabilities of different conformations. For a series of [3.2.1]-3-azabicyclic diamines, DFT calculations were used to assess the relative stability of the boat-like versus the chair-like conformations of the ring containing the secondary nitrogen. montclair.edu The results indicated that the chair-like conformations are generally more stable for the [3.2.1] templates, with a relatively low energy barrier between the two conformations. montclair.edu The presence of substituents can influence this preference. For example, adding a t-butyl carbamate (B1207046) on the primary nitrogen of certain [3.2.1] structures resulted in only the chair-like conformation being observed as the minimum energy structure. montclair.edu
The table below presents a summary of the preferred conformations and key structural features of the 6-azabicyclo[3.2.1]octane system and its analogues.
| Compound/System | Method of Analysis | Predominant Conformation | Key Structural Features |
| tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate | Not specified | Chair-boat | Bicyclic ring puckering minimizes steric strain. |
| 3-Methyl-3-azabicyclo[3.2.1]octan-8-ols | NMR, IR, ab initio calculations | Chair-envelope | Piperidine ring in a distorted chair, pyrrolidine ring in an envelope conformation. researchgate.net |
| Esters of 3-methyl-3-azabicyclo[3.2.1]octan-8-ols | NMR spectroscopy | Chair-envelope | N-CH3 group in equatorial position; piperidine ring puckered at C8 in α-epimers and flattened at N3 in β-epimers. researchgate.net |
| [3.2.1]-3-Azabicyclic diamines | DFT | Chair-like | More stable than the boat-like conformation; low energy barrier between conformations. montclair.edu |
Exploration of Chemical Space and Exit Vector Analysis for Bicyclic Scaffolds
The concept of "chemical space" refers to the vast multidimensional space populated by all possible molecules. Exploring novel regions of this space is a key objective in drug discovery. Bicyclic scaffolds like 6-azabicyclo[3.2.1]octane are valuable tools in this exploration due to their three-dimensional nature, which allows them to access areas of chemical space that are distinct from those occupied by more traditional flat, aromatic structures.
Exit vector analysis is a computational technique used to characterize the three-dimensional shape of molecular scaffolds and to predict the spatial orientation of substituents that can be attached to them. This analysis helps in understanding how a particular scaffold can be decorated with functional groups to interact with biological targets. Grygorenko and co-workers have applied exit vector analysis to a series of conformationally restricted, bicyclic amines, demonstrating that these scaffolds can access previously untapped areas of chemical space. whiterose.ac.uk Their analysis showed that these bicyclic structures allow for a wide variety of predictable elaboration vectors, expanding beyond previously established areas. whiterose.ac.uk
The 6-azabicyclo[3.2.1]octane scaffold, also known as the normorphan scaffold, is particularly interesting in this context. whiterose.ac.uk The amine or amide at the 6-position, along with various possible substitution patterns, provides a diverse set of functionalization vectors in pharmaceutical space. whiterose.ac.uk This potential for diverse functionalization, combined with its inherent three-dimensionality, makes it a suitable candidate as a building block in medicinal chemistry. whiterose.ac.uk
The use of exit vector plots (EVPs) provides a way to visualize and analyze the chemical space covered by disubstituted scaffolds. rsc.org This approach has been shown to be useful for the directed design of more complex scaffolds and for rational scaffold replacement in structure-activity relationship (SAR) studies. rsc.org The Exploited Vector Pattern (EVP) framework further refines this by characterizing the various substitution patterns that have been explored for a specific scaffold, offering a quantitative and objective description of chemical diversity. chemrxiv.org
The table below illustrates how the 6-azabicyclo[3.2.1]octane scaffold and similar bicyclic systems contribute to the exploration of chemical space.
| Scaffold/System | Analysis Technique | Key Findings |
| Conformationally restricted, bicyclic amines | Exit vector analysis | Access to untapped areas of chemical space; wide variety of predictable elaboration vectors. whiterose.ac.uk |
| Normorphan (6-azabicyclo[3.2.1]octane) scaffold | General analysis | Diverse set of functionalization vectors; suitable as a 3D medicinal chemistry building block. whiterose.ac.uk |
| Disubstituted cycloalkanes | Exit vector plots (EVPs) | Useful for directed design of complex scaffolds and rational scaffold replacement. rsc.org |
| General molecular series | Exploited Vector Pattern (EVP) framework | Quantitative and objective description of chemical diversity based on substitution patterns. chemrxiv.org |
Prediction of Reactivity and Selectivity in Novel Transformations
Computational chemistry plays a crucial role in predicting the reactivity and selectivity of novel chemical transformations involving the 6-azabicyclo[3.2.1]octane system. By modeling reaction pathways and transition states, researchers can anticipate the outcomes of new reactions and design more efficient and selective synthetic routes.
Theoretical calculations can be used to evaluate the feasibility of proposed reaction mechanisms. For example, in the context of synthesizing 6-azabicyclo[3.2.1]octanes via a copper-catalyzed enantioselective alkene carboamination, it was hypothesized that in the absence of other radical acceptors, 2-aryl pentenamines could undergo intramolecular carboamination. scispace.comnih.gov This hypothesis was successfully validated experimentally, leading to an efficient method for preparing a variety of chiral 6-azabicyclo[3.2.1]octanes. scispace.comnih.gov
Computational models can also help to understand and predict stereoselectivity. In an organocatalytic domino reaction, theoretical DFT calculations on the transition states were instrumental in revealing the origins of the excellent stereoselectivities observed, leading to the proposal of a novel dual activation model. acs.org Similarly, in the synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis, experimental studies were supported by DFT calculations to rationalize the observed stereochemical outcomes. pwr.edu.pl
Furthermore, theoretical studies can guide the design of new catalysts and reagents for specific transformations. Time-dependent DFT (TD-DFT) has been used to assist in the design and synthesis of thioxanthone triplet sensitizers by calculating their triplet excited state energies, which allowed for the fine-tuning of their photochemical properties. researchgate.net This highlights the potential of computational methods to guide the development of new catalytic systems for reactions involving bicyclic scaffolds.
A study on bicyclo[3.2.1]octane derivatives with nitro groups and aza atoms used theoretical methods to predict their properties, including detonation performance and stability. nih.gov While focused on energetic materials, this research demonstrates the power of computational chemistry to predict the properties of new derivatives based on the bicyclic scaffold.
The table below provides examples of how computational methods are used to predict reactivity and selectivity in transformations involving the 6-azabicyclo[3.2.1]octane framework.
| Transformation | Computational Method | Predicted/Explained Outcome |
| Copper-catalyzed enantioselective alkene carboamination | Mechanistic hypothesis | Feasibility of intramolecular carboamination to form 6-azabicyclo[3.2.1]octanes. scispace.comnih.gov |
| Organocatalytic domino Michael-Henry reaction | DFT calculations of transition states | Origin of high enantio- and diastereoselectivity. acs.org |
| Asymmetric Michael reactions | DFT calculations | Supported experimental findings on stereoselectivity. pwr.edu.pl |
| Photochemical reactions with triplet sensitizers | Time-dependent DFT (TD-DFT) | Guided the design of sensitizers with specific photochemical properties. researchgate.net |
| Properties of novel derivatives | Theoretical calculations | Predicted detonation properties and stability of nitro- and aza-substituted bicyclo[3.2.1]octanes. nih.gov |
Future Perspectives and Emerging Trends in 6 Azabicyclo 3.2.1 Octane 2,7 Dione Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Accessing the Scaffold
The construction of the bridged bicyclic system of 6-azabicyclo[3.2.1]octane-2,7-dione has traditionally relied on multi-step sequences. However, the future of its synthesis lies in the development of novel and sustainable methods that prioritize step-economy, atom-economy, and stereocontrol.
Emerging strategies are moving away from linear syntheses and towards cascade or tandem reactions that construct the core in a single step. One such powerful approach is the tandem Michael-Aldol reaction, which can be used to build complex bicyclic systems efficiently. ucl.ac.uk Organocatalyzed versions of these reactions are particularly promising for achieving high enantioselectivity. Another innovative direction involves intramolecular cyclization reactions. For instance, methods utilizing the cyclization of specifically substituted aziridines have been shown to efficiently produce the 6-azabicyclo[3.2.1]octane skeleton, where the choice of the nitrogen-protecting group is critical for success. nih.gov
Furthermore, modern transition-metal catalysis offers powerful tools for scaffold synthesis. A notable example is the copper-catalyzed enantioselective alkene carboamination, a reaction that can form two new rings and two stereocenters in one operation to yield 6-azabicyclo[3.2.1]octanes with excellent enantioselectivity. scispace.com Radical-mediated reactions are also gaining traction. The generation of N-amido radicals can promote intramolecular 1,5-hydrogen abstraction followed by cyclization, providing a novel entry into related azabicyclic systems under mild conditions. researchgate.net
Sustainability is a key driver of innovation. The use of biocatalysis, for example employing enzymes like Baker's yeast, has been explored for producing enantiomerically pure bicyclo[3.3.1]nonane-2,6-dione, a strategy that could be adapted for the synthesis of the aza-analogue. rsc.org These enzymatic methods offer mild reaction conditions and high stereoselectivity, aligning with the principles of green chemistry.
Table 1: Novel and Sustainable Synthetic Methodologies
| Methodology | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Copper-Catalyzed Carboamination | Enantioselective alkene carboamination of N-sulfonyl-2-aryl-4-pentenamines. | Forms two rings and two stereocenters in one step; high enantioselectivity. | scispace.com |
| Intramolecular Aziridine (B145994) Cyclization | Lewis acid-promoted cyclization of aziridines with π-nucleophiles. | Efficient access to the bicyclic core; N-substituent directs reactivity. | nih.gov |
| Tandem Michael-Aldol Annulation | Reaction of 1,3-dicarbonyl precursors with enals. | High step-economy; builds complex scaffolds in one pot. | ucl.ac.uk |
| N-Radical-Mediated C-H Functionalization | Intramolecular hydrogen abstraction promoted by N-radicals. | Mild, neutral conditions; accesses scaffold via C-H activation. | researchgate.net |
| Biocatalytic Desymmetrization | Enzymatic reduction of prochiral diones. | High enantiomeric purity; sustainable and environmentally benign. | rsc.org |
Advanced Strategies for Chemo- and Regioselective Functionalization of the Dione (B5365651) Moiety
Once the this compound scaffold is constructed, the next frontier is its selective functionalization. The presence of two carbonyl groups (a ketone and a lactam) in a constrained bicyclic environment presents a significant challenge for achieving chemo- and regioselectivity. Future research will focus on developing sophisticated strategies to modify the dione moiety with precision.
One key area of exploration is the regioselective formation of enolates. The two carbonyls offer multiple potential sites for deprotonation (at C1, C3, and C8). Developing conditions to selectively generate one enolate over the others would unlock a wealth of subsequent reactions, such as stereocontrolled alkylations, aldol (B89426) reactions, and halogenations. The choice of base, solvent, and temperature will be crucial in controlling this selectivity.
Another major goal is the chemoselective manipulation of the carbonyl groups themselves. For instance, the selective reduction of the C-2 ketone without affecting the C-7 lactam carbonyl would yield a valuable hydroxy-lactam intermediate, poised for further diversification. This could be achieved using sterically hindered reducing agents or through directed reduction, where a catalyst is guided by the nitrogen atom or another functional handle. Conversely, selective reactions at the lactam carbonyl while preserving the ketone are also of interest.
Table 2: Potential Strategies for Selective Dione Functionalization
| Strategy | Target Site | Potential Reagents/Conditions | Desired Outcome |
|---|---|---|---|
| Regioselective Enolate Formation | α-carbon (C1, C3, or C8) | Kinetic vs. thermodynamic control (e.g., LDA vs. NaH); specific chelating agents. | Site-specific alkylation, acylation, or halogenation. |
| Chemoselective Carbonyl Reduction | C2-ketone | Sterically demanding hydrides (e.g., L-Selectride); directed reduction catalysts. | Synthesis of 7-oxo-6-azabicyclo[3.2.1]octan-2-ol derivatives. |
| Protecting Group Strategies | C2-ketone | Formation of a ketal under mild conditions. | Allows for selective chemistry at the C7-lactam moiety. |
| Directed Functionalization | Positions proximal to the nitrogen | Substrate-directing groups on the nitrogen atom. | Enhanced control over stereochemistry and regiochemistry. |
Exploration of New Reactivity Patterns and Rearrangements for the Bridged Scaffold
The inherent ring strain and defined geometry of the 6-azabicyclo[3.2.1]octane scaffold make it a fascinating substrate for exploring novel reactivity and skeletal rearrangements. Such transformations could provide rapid access to other complex and valuable heterocyclic systems.
One emerging trend is the study of rearrangement reactions that alter the bicyclic core itself. For example, research on related diazabicyclo[3.2.1]octane systems has shown that they can undergo a Wagner-Meerwein rearrangement to form the isomeric diazabicyclo[2.2.2]octane scaffold. nih.gov Investigating similar acid-catalyzed or thermally induced rearrangements for the this compound core could yield new and synthetically useful skeletons.
Photochemical reactions of the dione moiety are another promising avenue. The Norrish Type I and Type II reactions are classic photochemical transformations of ketones that could lead to ring cleavage, ring expansion, or the formation of novel intramolecular cyclization products. The rigid nature of the scaffold would impose strict conformational control on these reactions, potentially leading to highly specific and predictable outcomes.
Furthermore, fragmentation reactions could be exploited to use the scaffold as a template for synthesizing other structures. For example, a retro-Dieckmann or similar C-C bond-cleaving reaction could open one of the rings to generate highly functionalized piperidine (B6355638) or pyrrolidine (B122466) derivatives in a stereocontrolled manner.
Table 3: Potential Reactivity and Rearrangements
| Reaction Type | Potential Trigger | Predicted Outcome | Reference for Related Systems |
|---|---|---|---|
| Wagner-Meerwein Rearrangement | Brønsted or Lewis acids | Skeletal reorganization to a [2.2.2] or other isomeric bicyclic system. | nih.gov |
| Photochemical (Norrish) Reactions | UV irradiation | Ring expansion, ring contraction, or formation of new C-C bonds. | N/A |
| Ring-Opening Fragmentations | Specific reagents targeting the β-dicarbonyl system | Formation of functionalized monocyclic heterocycles (e.g., piperidines). | N/A |
| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Insertion of an oxygen atom adjacent to a carbonyl, forming novel lactone structures. | N/A |
Applications in Advanced Scaffold Design for Material Science and Catalysis
While the 6-azabicyclo[3.2.1]octane scaffold is primarily explored in medicinal chemistry, its unique properties make it a highly promising candidate for applications in material science and asymmetric catalysis.
Material Science: The rigidity and well-defined three-dimensional structure of the scaffold are desirable attributes for the creation of advanced materials. The dione and amine functionalities serve as versatile handles for incorporating the scaffold into larger macromolecular structures. For example, it could act as a rigid monomer in the synthesis of novel polyamides or polyesters. The resulting polymers could exhibit enhanced thermal stability, specific mechanical properties, or defined porosities, making them suitable for applications in high-performance plastics or separation membranes. The scaffold could also be used to construct building blocks for metal-organic frameworks (MOFs), where the nitrogen and oxygen atoms could coordinate to metal centers, creating materials with tailored catalytic or gas-sorption properties.
Catalysis: The chiral nature of the 6-azabicyclo[3.2.1]octane framework makes it an excellent platform for the design of new organocatalysts and chiral ligands for asymmetric metal catalysis. pwr.edu.pl By functionalizing the scaffold with catalytically active groups (e.g., primary/secondary amines, thioureas, or phosphines), it is possible to create a well-defined chiral pocket around the active site. This precise steric environment is crucial for inducing high levels of enantioselectivity in chemical transformations. The rigidity of the bicyclic system minimizes conformational flexibility, which often leads to more effective and selective catalysts. pwr.edu.pl For example, derivatives could be developed to catalyze key reactions like asymmetric aldol additions, Michael additions, or Diels-Alder reactions.
Table 4: Emerging Applications in Material Science and Catalysis
| Field | Role of the Scaffold | Potential Application | Key Advantage |
|---|---|---|---|
| Material Science | Rigid Monomer/Building Block | High-performance polymers, microporous materials, metal-organic frameworks (MOFs). | Imparts thermal stability, rigidity, and defined 3D structure to materials. |
| Asymmetric Catalysis | Chiral Ligand or Organocatalyst | Catalyzing enantioselective C-C bond-forming reactions. | Rigid framework creates a well-defined chiral environment for high stereocontrol. pwr.edu.pl |
Q & A
Q. What are the key synthetic routes for 6-azabicyclo[3.2.1]octane-2,7-dione, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves cyclocondensation reactions using precursors like spirocyclic diones and azabicyclic intermediates. For example, analogous azabicyclo compounds are synthesized via [3+2] or [4+2] cycloadditions under controlled pH and temperature . Optimization requires monitoring reaction kinetics (e.g., via HPLC or TLC) and adjusting catalysts (e.g., Lewis acids) to enhance stereoselectivity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Combined spectroscopic techniques are essential:
- IR spectroscopy identifies carbonyl (C=O) and amine (N-H) stretches (~1700 cm⁻¹ and ~3300 cm⁻¹, respectively) .
- NMR (¹H/¹³C) confirms bicyclic geometry: bridgehead protons show distinct coupling patterns (e.g., δ 3.5–4.5 ppm for axial/equatorial H) .
- X-ray crystallography resolves absolute configuration, critical for studying bioactivity .
Q. What theoretical frameworks guide the study of azabicyclo compounds’ reactivity?
Methodological Answer: Research should align with conceptual frameworks like:
- Frontier Molecular Orbital (FMO) theory to predict regioselectivity in cycloadditions .
- Steric and electronic effects in bicyclic systems, where bridgehead substituents influence ring strain and reaction pathways .
Linking these theories to experimental design ensures hypothesis-driven investigations (e.g., comparing DFT-calculated activation energies with empirical data) .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for azabicyclo derivatives?
Methodological Answer: Contradictions often arise from:
- Variability in assay conditions (e.g., enzyme concentration, pH). Standardize protocols using guidelines like OECD test no. 429 for reproducibility .
- Structural analogs vs. target compound : Compare this compound with similar scaffolds (e.g., azabicyclo[2.2.2]octane derivatives) to isolate structure-activity relationships .
- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity) .
Q. What experimental designs optimize the enantioselective synthesis of this compound?
Methodological Answer: Use factorial design to test variables:
Q. How can computational modeling predict the metabolic stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for N-H and C=O groups to predict oxidative metabolism .
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to identify metabolic hotspots .
Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Q. What mechanistic insights explain the compound’s instability under acidic conditions?
Methodological Answer:
- Kinetic studies : Monitor degradation rates via UV-Vis spectroscopy at varying pH (e.g., 1–7).
- Isotopic labeling : Use ¹⁸O-labeled dione to trace hydrolysis pathways .
- Transition-state analysis : Apply Marcus theory to model acid-catalyzed ring-opening mechanisms .
Q. How do researchers evaluate the compound’s potential as a enzyme inhibitor?
Methodological Answer:
- Enzyme kinetics : Measure inhibition constants (Kᵢ) using Michaelis-Menten assays with purified enzymes (e.g., proteases or kinases) .
- Docking studies : Use AutoDock Vina to predict binding poses in active sites, correlating with IC₅₀ values .
- Selectivity profiling : Screen against a panel of related enzymes to assess off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
